(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride
Overview
Description
“(3-Methyl-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1216924-62-7 . It has a molecular weight of 184.07 .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C5H9N3.2ClH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
“this compound” is a solid substance .Scientific Research Applications
Synthesis and Characterization
Novel Compounds Synthesis : The compound has been used in the synthesis of novel chemical compounds. For instance, a related compound, (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine, was synthesized at ambient temperature in methanol using magnesium sulfate as a drying agent (Becerra, Cobo, & Castillo, 2021).
Complexes Formation with Metal Ions : It is also involved in the formation of complexes with metal ions. A study reported the synthesis of Cobalt(II) chloride complexes using N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands, demonstrating variations in coordination and geometry based on the substitution group (Choi et al., 2015).
Biological Activity
Potential Anticancer and Antimicrobial Agents : Compounds derived from 1H-pyrazole, similar to the compound , have shown promise as anticancer and antimicrobial agents. For example, 1,3-oxazole clubbed pyridyl-pyrazolines exhibited significant anticancer activity against a variety of cancer cell lines (Katariya, Vennapu, & Shah, 2021).
Photocytotoxicity and Cellular Imaging : Iron(III) complexes with ligands related to the compound have demonstrated photocytotoxic properties in red light, making them potential candidates for cancer treatment and cellular imaging (Basu et al., 2014).
Antimicrobial and Antitubercular Activity : Pyrazole derivatives, which are structurally related, have been explored for their antimicrobial and antitubercular activities. These compounds showed promising results against various bacterial strains and Mycobacterium tuberculosis (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, chemically akin to the compound , have shown potential as anticonvulsant agents in various models (Pandey & Srivastava, 2011).
Properties
IUPAC Name |
(5-methyl-1H-pyrazol-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.2ClH/c1-4-5(2-6)3-7-8-4;;/h3H,2,6H2,1H3,(H,7,8);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLHDYUZJDKOXOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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